2-propynyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide
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Overview
Description
2-propynyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide is a synthetic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazinoindole core with a propynyl group and a sulfide linkage, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 2-propynyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .
Mode of Action
The binding of this compound to ferrous ions can significantly inhibit cancer cell proliferation .
Biochemical Pathways
The compound’s interaction with iron ions affects the iron-dependent biochemical pathways in the body. By binding to ferrous ions, the compound can decrease intracellular iron ion levels, which can significantly inhibit cancer cell proliferation .
Result of Action
The compound has shown strong antiproliferative activity in vitro against various cancer cells . It can arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners . The induction of apoptosis by this compound in A549 cells might be at least via the mitochondria pathway .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of Fe2+ ions can abolish the cytotoxicity of the compound . Therefore, the compound’s action can be significantly affected by the iron ion levels in the body.
Preparation Methods
The synthesis of 2-propynyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the triazinoindole core: This step involves the cyclization of appropriate precursors to form the triazinoindole ring system.
Introduction of the propynyl group: The propynyl group is introduced through a substitution reaction, often using propargyl bromide as the reagent.
Formation of the sulfide linkage:
Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
2-propynyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the triazinoindole core, using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-propynyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Biological Studies: It is used in studies exploring its interaction with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Chemical Biology: The compound serves as a tool for studying the role of specific chemical groups in biological systems, particularly in the context of drug design and development.
Comparison with Similar Compounds
2-propynyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide can be compared with other triazinoindole derivatives, such as:
5H-[1,2,4]triazino[5,6-b]indole derivatives with different substituents: These compounds may have varying biological activities depending on the nature of the substituents.
Iron chelators like Deferoxamine and Deferasirox: These compounds also bind to iron ions but have different structures and mechanisms of action.
The uniqueness of this compound lies in its specific structure, which allows for selective binding to ferrous ions and its potential as an anticancer agent .
Properties
IUPAC Name |
3-prop-2-ynylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4S/c1-2-7-17-12-14-11-10(15-16-12)8-5-3-4-6-9(8)13-11/h1,3-6H,7H2,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPWCQRBWSQNFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC2=C(C3=CC=CC=C3N2)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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